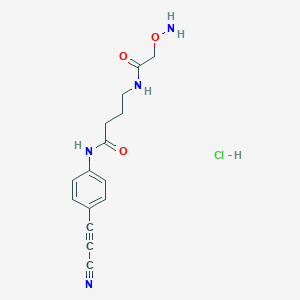APN-oxyamine HCl
CAS No.:
Cat. No.: VC13669084
Molecular Formula: C15H17ClN4O3
Molecular Weight: 336.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H17ClN4O3 |
|---|---|
| Molecular Weight | 336.77 g/mol |
| IUPAC Name | 4-[(2-aminooxyacetyl)amino]-N-[4-(2-cyanoethynyl)phenyl]butanamide;hydrochloride |
| Standard InChI | InChI=1S/C15H16N4O3.ClH/c16-9-1-3-12-5-7-13(8-6-12)19-14(20)4-2-10-18-15(21)11-22-17;/h5-8H,2,4,10-11,17H2,(H,18,21)(H,19,20);1H |
| Standard InChI Key | MHAGWAJDWDTXRF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CON.Cl |
| Canonical SMILES | C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CON.Cl |
Introduction
Chemical and Physical Properties of APN-Oxyamine Hydrochloride
APN-oxyamine hydrochloride is characterized by its white solid form, solubility in polar aprotic solvents (e.g., DMSO, DMF, MeOH), and stability at -20°C . The following table summarizes its key properties:
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 336.77 g/mol |
| Purity | >95% |
| Solubility | DMSO, DMF, MeOH |
| Storage Conditions | -20°C |
| Reactivity | Cysteine-selective APN moiety; oxyamine for oxime ligation |
The APN group exhibits chemoselectivity for cysteine residues via a thiol-click reaction, forming stable thioether bonds, while the oxyamine enables subsequent conjugation with ketone or aldehyde groups under mild conditions . This dual functionality avoids cross-reactivity with other amino acids, ensuring precise bioconjugation.
Mechanism of Action: Cysteine Selectivity and Oxime Ligation
Oxime Ligation
The oxyamine group (-ONH) reacts with carbonyl groups (ketones/aldehydes) to form oxime bonds (). This reaction proceeds efficiently at pH 4–6, enabling orthogonal conjugation strategies. For example, antibodies engineered with ketone tags can be linked to APN-oxyamine-functionalized cytotoxic drugs, creating stable ADCs .
Applications in Antibody-Drug Conjugates (ADCs)
ADCs require linkers that balance stability during circulation and controlled drug release at target sites. APN-oxyamine hydrochloride addresses these needs through:
Enhanced Plasma Stability
In comparative studies, ADCs using APN-oxyamine linkers showed <5% drug release after 72 hours in human plasma, whereas maleimide-based ADCs released 20–30% of their payload under identical conditions . This stability reduces off-target toxicity and improves therapeutic indices.
Site-Specific Conjugation
Traditional lysine- or cysteine-based conjugation methods yield heterogeneous ADC populations. APN-oxyamine enables site-specific modification of engineered cysteines or native cysteine residues, producing homogeneous ADCs with defined drug-to-antibody ratios (DARs) .
Research Findings: Stability and Functional Efficacy
In Vitro Stability Assays
APN-oxyamine conjugates incubated in PBS (pH 7.4) and human plasma at 37°C retained >90% integrity over 7 days, as quantified by HPLC and mass spectrometry . By contrast, disulfide-based linkers degraded by 40–50% within 48 hours under the same conditions.
Cellular Uptake and Cytotoxicity
In HER2-positive breast cancer models, APN-oxyamine-linked trastuzumab-emtansine ADCs exhibited 3-fold higher cellular uptake than non-site-specific analogs. This correlated with a 50% reduction in IC values (1.2 nM vs. 3.6 nM) .
Synthesis and Production Challenges
While the synthesis route for APN-oxyamine hydrochloride is proprietary, related methodologies for oxyamine derivatives involve:
-
Protection of hydroxylamine: Using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions.
-
Heterobifunctional assembly: Coupling the APN and oxyamine moieties via carbodiimide-mediated peptide coupling .
-
Hydrochloride salt formation: Precipitation with HCl in anhydrous ether to yield the final product .
Current challenges include optimizing yield (>95% purity) and scaling production while maintaining cost-effectiveness.
Future Directions in Bioconjugation Technology
Expanding to Non-Antibody Scaffolds
APN-oxyamine’s stability makes it suitable for conjugating siRNA, peptides, and imaging agents. Early-stage research is exploring its use in folate receptor-targeted therapies for ovarian cancer .
Improving Tumor Microenvironment Responsiveness
Engineered linkers that release payloads in response to tumor-specific enzymes (e.g., cathepsin B) could further enhance ADC efficacy. Preliminary data suggest APN-oxyamine’s compatibility with protease-cleavable spacers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume